DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
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Overview
Description
DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with potential applications in various scientific fields. It features a quinoline core, a benzodioxole moiety, and a thiophene ring, making it a unique molecule with diverse chemical properties.
Preparation Methods
The synthesis of DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves multiple steps, including the formation of the quinoline and benzodioxole units, followed by their coupling with the thiophene ring. Common synthetic routes include:
Formation of Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Benzodioxole Formation: Typically synthesized via the cyclization of catechol derivatives with formaldehyde.
Coupling Reactions: The quinoline and benzodioxole units are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Final Assembly: The thiophene ring is introduced through a series of condensation reactions, followed by esterification to form the final dimethyl ester product.
Chemical Reactions Analysis
DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole and thiophene rings, introducing various functional groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Scientific Research Applications
DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: By modulating these targets, the compound can affect various cellular processes, such as cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
DIMETHYL 5-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can be compared with other similar compounds:
Similar Compounds: Compounds like DIMETHYL 5-((1,3-BENZODIOXOL-5-YLMETHYLENE)AMINO)ISOPHTHALATE and other quinoline derivatives.
Uniqueness: The presence of the benzodioxole and thiophene rings in the same molecule provides unique electronic and steric properties, making it distinct from other quinoline-based compounds.
Properties
Molecular Formula |
C26H20N2O7S |
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Molecular Weight |
504.5 g/mol |
IUPAC Name |
dimethyl 5-[[2-(1,3-benzodioxol-5-yl)quinoline-4-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C26H20N2O7S/c1-13-21(25(30)32-2)24(36-22(13)26(31)33-3)28-23(29)16-11-18(27-17-7-5-4-6-15(16)17)14-8-9-19-20(10-14)35-12-34-19/h4-11H,12H2,1-3H3,(H,28,29) |
InChI Key |
PDYQVOOFGNUOHL-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5)C(=O)OC |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5)C(=O)OC |
Origin of Product |
United States |
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